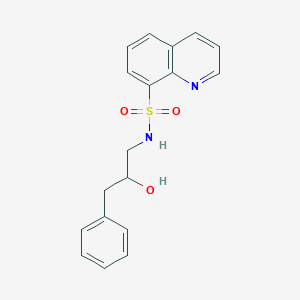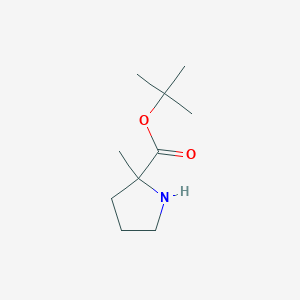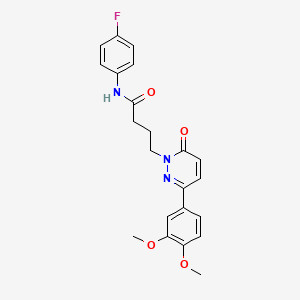
N-(2-Hydroxy-3-phenylpropyl)chinolin-8-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is part of the quinoline family, known for its diverse biological activities and applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Wirkmechanismus
Target of Action
N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide is a derivative of 8-hydroxyquinoline . Compounds containing the 8-hydroxyquinoline nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . They are good monoprotic bidentate chelating agents, forming complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . These metal ions are often involved in various biological processes, making them potential targets of the compound.
Mode of Action
The close proximity of the hydroxyl group to the heterocyclic nitrogen in 8-hydroxyquinolines allows them to form complexes with various metal ions . This interaction can disrupt the normal function of these ions in biological systems, leading to changes in cellular processes.
Biochemical Pathways
8-Hydroxyquinoline derivatives have been found to affect various biochemical pathways. For instance, some derivatives have been found to inhibit the tumor cell-specific M2 isoform of pyruvate kinase , a key glycolytic enzyme involved in the generation of ATP and critical for cancer metabolism . By inhibiting this enzyme, these compounds can potentially disrupt the energy production in cancer cells, affecting their growth and proliferation.
Pharmacokinetics
Quinoline derivatives are generally known for their good absorption and distribution properties, contributing to their wide range of biological activities
Result of Action
Quinoline-8-sulfonamide derivatives have been found to significantly reduce the number of a549 cells, indicating a high anti-proliferative effect . This suggests that N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide could potentially have similar effects.
Action Environment
The action of N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation state of the compound, which can in turn influence its ability to form complexes with metal ions Additionally, the presence of other competing ligands in the environment can also affect the compound’s action
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide typically involves the alkylation of quinoline-8-sulfonamide with 2-hydroxy-3-phenylpropyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A nitrogen-containing heterocyclic compound with various pharmacological activities.
Quinoxaline: Another nitrogen-containing heterocyclic compound with applications in medicine and industry.
Sulfonamides: A class of compounds known for their antimicrobial properties
Uniqueness
N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide is unique due to its combined structural features of quinoline and sulfonamide, which confer a broad spectrum of biological activities. This combination enhances its potential as a therapeutic agent compared to other similar compounds .
Eigenschaften
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-16(12-14-6-2-1-3-7-14)13-20-24(22,23)17-10-4-8-15-9-5-11-19-18(15)17/h1-11,16,20-21H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFQGSGYOIOQBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2439951.png)

![2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-benzylacetamide](/img/structure/B2439958.png)


![2-[2-(4-Methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B2439961.png)
![[(Cyanomethyl)(phenyl)carbamoyl]methyl 3-methoxy-1,2-oxazole-5-carboxylate](/img/structure/B2439962.png)
![N-(2-Methoxyethyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetamide](/img/structure/B2439963.png)
![N-(4-chlorophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2439964.png)


![2-cyclopropyl-5-((1-methyl-1H-imidazol-4-yl)sulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2439971.png)
